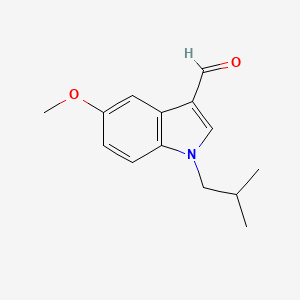

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

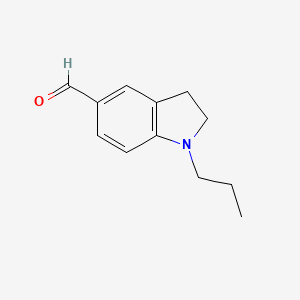

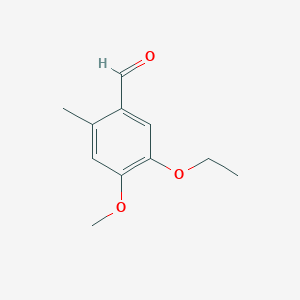

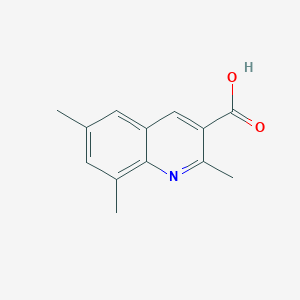

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H17NO2 . It is used in proteomics research .

Synthesis Analysis

The synthesis of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can be achieved through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . Indole derivatives, such as 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .Molecular Structure Analysis

The molecular structure of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 231.3 .Chemical Reactions Analysis

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, as part of the indole family, shows versatility in chemical synthesis. Research has demonstrated its role as an electrophile in nucleophilic substitution reactions, facilitating the synthesis of various indole derivatives. For example, indole-3-carbaldehyde reacts regioselectively with nucleophiles, leading to 2,3,6-trisubstituted indoles, showcasing its utility in creating novel indole-based compounds with potential applications in medicinal chemistry and material science (Yamada et al., 2009).

Structural and Molecular Studies

The structural properties of indole derivatives, including those similar to 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, have been extensively studied. Such research aids in understanding the molecular frameworks and potential reactivity of these compounds. For instance, the study of 5-Bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone highlighted the importance of hydrogen bonding in the formation of molecular structures, which could inform the design of new molecules with desired properties (Ali et al., 2005).

Antitumor and Antibacterial Activities

Indole derivatives, including those structurally related to 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, have shown promising biological activities. For instance, compounds isolated from the spent broth of Taiwanofungus camphoratus cultures, which possess structural similarities to indole carbaldehydes, demonstrated antitumor properties by inhibiting the proliferation of tumor cells in vitro (Jia et al., 2015). Additionally, indole-3-carbaldehyde semicarbazone derivatives have exhibited antibacterial activities against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Carrasco et al., 2020).

Catalysis and Green Chemistry

Indole carbaldehydes, akin to 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, have been employed in green and sustainable chemistry approaches, such as nanocatalyzed synthetic routes. These methodologies emphasize efficient, environmentally friendly synthetic processes, contributing to the advancement of sustainable chemical practices (Madan, 2020).

Direcciones Futuras

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde and its derivatives have potential applications in the field of medicinal and pharmaceutical chemistry . They can be used to generate biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Propiedades

IUPAC Name |

5-methoxy-1-(2-methylpropyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(2)7-15-8-11(9-16)13-6-12(17-3)4-5-14(13)15/h4-6,8-10H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJLRAZNAZXVET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=C1C=CC(=C2)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)